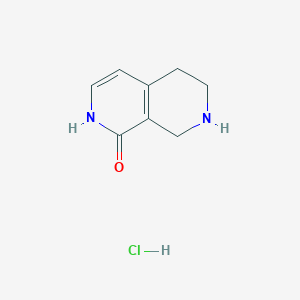

5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride, commonly known as THN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. THN is a heterocyclic compound that belongs to the family of naphthyridines. It has a unique molecular structure that makes it a promising candidate for various therapeutic applications.

Aplicaciones Científicas De Investigación

Improved Synthesis Techniques

An improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, has been developed. This method offers significant advancements over previous synthesis techniques, potentially facilitating the exploration of this compound's applications in various scientific domains (Dow & Schneider, 2001).

Reactivity and Derivative Formation

Research into the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different conditions has led to the synthesis of mono- and di-amino-substituted derivatives. This work not only explores the compound's chemical reactivity but also opens pathways for the creation of novel naphthyridine derivatives with potential scientific applications (Sirakanyan et al., 2014).

Potential as Acetylcholinesterase Inhibitors

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines, designed as analogues of huperzine A, have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This research suggests potential applications in treating diseases such as Alzheimer's, where acetylcholinesterase inhibitors are of interest (Vanlaer et al., 2009).

Antituberculosis Activity

A library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds has been conducted, with screening for antituberculosis activity revealing three lead compounds. This work illustrates the potential of 5,6,7,8-tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride derivatives in contributing to the development of new antituberculosis medications (Zhou et al., 2008).

Efflux Pump Inhibition in Antibacterial Research

Investigations into 1,8-naphthyridine sulfonamides have assessed their potential to inhibit efflux pumps in multiresistant Staphylococcus aureus strains. These findings could inform the development of new strategies to combat antibiotic resistance, highlighting another avenue of research for derivatives of this compound (Oliveira-Tintino et al., 2020).

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h2,4,9H,1,3,5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUKPOYWDBFCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CNC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)

![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)

![N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2805714.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2805716.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B2805718.png)